REACTION_CXSMILES
|
C([S:4][CH2:5][CH2:6][CH2:7][CH:8]([C:20]([O:22]C)=[O:21])[O:9][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=1)[C:13]([O:15]C)=[O:14])(=O)C.[OH-].[Na+].Cl>C1COCC1>[C:20]([CH:8]([O:9][C:10]1[CH:11]=[C:12]([CH:17]=[CH:18][CH:19]=1)[C:13]([OH:15])=[O:14])[CH2:7][CH2:6][CH2:5][SH:4])([OH:22])=[O:21] |f:1.2|
|
Name
|
methyl 3-(4-acetylthio-1-methoxycarbonylbutoxy)benzoate
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCCCC(OC=1C=C(C(=O)OC)C=CC1)C(=O)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 24 hours at room temperature under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling N2 through the solution for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
To the solution was added
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×300 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with water (300 mL) and brine (300 mL)
|
Type
|
CUSTOM
|
Details
|
dried over MGSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in ether
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C(CCCS)OC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.3 mmol | |
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |